molecular formula C17H16Cl2N6O2 B2996606 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 1170855-12-5

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B2996606
CAS No.: 1170855-12-5
M. Wt: 407.26
InChI Key: XSYITYHEYAXFEA-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C17H16Cl2N6O2 and its molecular weight is 407.26. The purity is usually 95%.
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Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N6O2/c18-12-2-3-14(13(19)8-12)27-10-17(26)21-6-5-20-15-9-16(23-11-22-15)25-7-1-4-24-25/h1-4,7-9,11H,5-6,10H2,(H,21,26)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYITYHEYAXFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine core linked to a pyrazolyl group and a dichlorophenoxy acetamide moiety. Its molecular formula is C15H15Cl2N5OC_{15}H_{15}Cl_2N_5O, with a molecular weight of approximately 365.22 g/mol.

PropertyValue
Molecular FormulaC15H15Cl2N5O
Molecular Weight365.22 g/mol
IUPAC NameThis compound
SMILESCC(C(=O)NCCN=C(C)N=C(C)N=C(C)C(=O)NCCN=C(C)C(=O))C(=O))C(=O)

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in signal transduction pathways, potentially influencing processes such as cell proliferation and apoptosis.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing the pyrazole and pyrimidine moieties have been shown to inhibit cancer cell proliferation through various mechanisms, including:

  • Inhibition of Enzymes : Compounds like N-(2-phenylethyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine have demonstrated inhibitory effects on phosphodiesterases (PDEs), which play crucial roles in cancer cell signaling pathways .
  • Induction of Apoptosis : Studies indicate that such compounds can induce apoptosis in cancer cells, leading to reduced tumor growth .

Anti-inflammatory Activity

The dichlorophenoxy acetamide component suggests potential anti-inflammatory properties. Research into related compounds has shown that they can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes . Molecular docking studies have indicated strong binding affinities for these compounds at the COX-2 active site, suggesting their potential as anti-inflammatory agents.

Case Studies and Research Findings

  • Inhibitory Effects on Cancer Cells :
    • A study evaluated various derivatives of pyrazole and pyrimidine for their anticancer efficacy against multiple cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against breast and colon cancer cell lines .
  • Molecular Docking Studies :
    • Molecular docking simulations have shown that this compound binds effectively to COX-2 with a binding energy significantly lower than that of traditional anti-inflammatory drugs . This suggests superior efficacy in targeting inflammatory pathways.
  • Cardiotonic Activity :
    • Related compounds have been evaluated for cardiotonic effects via PDE inhibition, showing promise in enhancing cardiac contractility without significant side effects . This opens avenues for exploring the compound's cardiovascular benefits.

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